Acumapimod

Overview

Description

Acumapimod (BCT-197) is an oral p38 MAP kinase inhibitor and an anti-inflammatory agent developed by Mereo BioPharma . It has completed Phase 2 development as first-line therapy for severe acute exacerbations of chronic obstructive pulmonary disease .

Molecular Structure Analysis

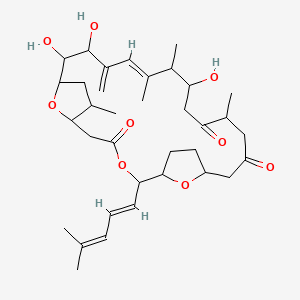

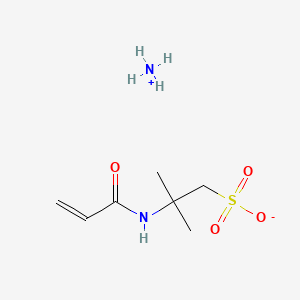

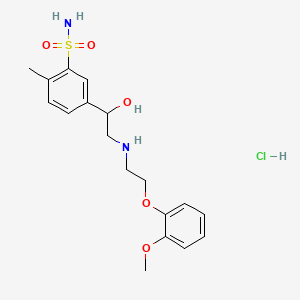

The molecular formula of Acumapimod is C22H19N5O2 . The average molecular weight is 385.427 Da . The InChI Key is VGUSQKZDZHAAEE-UHFFFAOYSA-N .

Chemical Reactions Analysis

Acumapimod is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Co-administration of a weak (azithromycin) and strong (itraconazole) CYP3A4 inhibitor had no clinically meaningful impact on acumapimod pharmacokinetics .

Physical And Chemical Properties Analysis

The physical and chemical properties of Acumapimod include a molecular formula of C22H19N5O2 and a molecular weight of 385.42 . It is recommended to be stored at -20°C for long term storage .

Scientific Research Applications

Treatment of Acute Exacerbations of COPD (AECOPD)

Acumapimod has been studied as a first-line therapy for severe acute exacerbations of chronic obstructive pulmonary disease (COPD). It is an oral p38 MAP kinase inhibitor that aims to reduce the risk of further exacerbations. In the AETHER Phase II Trial, Acumapimod showed effectiveness in treating AECOPD, suggesting its potential to improve patient outcomes during severe exacerbations .

Reduction of Clinical Treatment Failures in COPD

Clinical trials have indicated that Acumapimod can significantly reduce clinical treatment failures in COPD patients. This is measured by a reduction in the number of re-hospitalizations for COPD treatment. A Phase IIb trial demonstrated a more than 50% reduction in treatment failures with high doses of Acumapimod compared to lower doses or placebo .

Anti-Inflammatory Applications

Beyond its use in COPD, Acumapimod’s anti-inflammatory properties are being explored for broader applications. Its mechanism as a p38 MAP kinase inhibitor suggests potential uses in other inflammatory diseases where this pathway plays a critical role .

Potential for Personalized Medicine

The heterogeneity of COPD and its various phenotypes implies that Acumapimod could be part of a more personalized approach to treatment. By targeting specific inflammatory pathways, it may offer tailored therapeutic benefits for subgroups of patients with distinct inflammatory profiles .

Reducing Systemic Corticosteroid Exposure

In the proposed Phase III clinical trial program, one of the secondary endpoints for Acumapimod is the reduction in systemic corticosteroid exposure. This is particularly relevant for patients who are at risk of complications from long-term corticosteroid use .

Improving Health-Related Quality of Life

Another secondary endpoint in the upcoming clinical trials is the improvement of symptoms measured by the St. George’s Respiratory Questionnaire. This indicates a focus on not just the physiological effects of Acumapimod but also its impact on the health-related quality of life for patients .

Safety and Tolerability in Long-Term Use

Safety and tolerability are crucial aspects of any therapeutic application. Acumapimod’s research includes evaluating its long-term safety profile, ensuring that it can be used effectively without adverse effects over extended periods .

Potential Role in Reducing Hospitalizations

The primary endpoint for the Phase III trials of Acumapimod is the time to the next severe exacerbation or the rate of severe exacerbations. This directly relates to the potential of Acumapimod to reduce all-cause hospitalizations, thereby improving patient management and healthcare resource utilization .

Mechanism of Action

Target of Action

Acumapimod, also known as BCT-197, is primarily targeted towards the p38 mitogen-activated protein kinase (p38 MAPK) . The p38 MAPK is a key signaling pathway involved in the regulation of inflammatory cytokines .

Mode of Action

As an inhibitor of p38 MAPK, Acumapimod works by binding to the p38 MAPK enzyme , thereby preventing its action . This inhibition disrupts the signaling pathway, leading to a decrease in the production of inflammatory cytokines .

Biochemical Pathways

The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, Acumapimod can potentially reduce inflammation and alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

It’s known that acumapimod is metabolized primarily by cytochrome p450 3a4 (cyp3a4) and is a p-glycoprotein (p-gp) substrate .

Result of Action

The primary result of Acumapimod’s action is the suppression of DUX4 expression in cellular and animal models of Facioscapulohumeral Muscular Dystrophy (FSHD) . By inhibiting the p38 MAPK pathway, Acumapimod reduces the production of inflammatory cytokines, which can lead to a decrease in inflammation and an improvement in symptoms of diseases like COPD .

Future Directions

properties

IUPAC Name |

3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUSQKZDZHAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acumapimod | |

CAS RN |

836683-15-9 | |

| Record name | Acumapimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acumapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACUMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

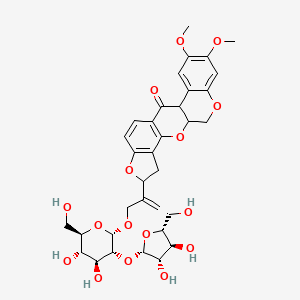

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)